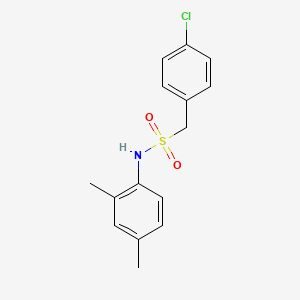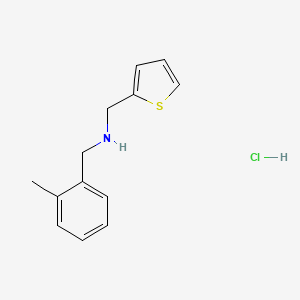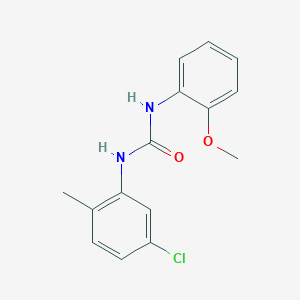
1-(4-chlorophenyl)-N-(2,4-dimethylphenyl)methanesulfonamide
Descripción general
Descripción
1-(4-chlorophenyl)-N-(2,4-dimethylphenyl)methanesulfonamide is a compound that belongs to the sulfonamide class of drugs. It is commonly referred to as Tolylsulfonylmethyl isocyanide or TSMI. It is a versatile reagent that has been used in various scientific research applications, including the synthesis of organic compounds, drug discovery, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of TSMI is not fully understood. However, it is believed to act as a nucleophile in organic reactions, attacking electrophilic carbon centers. It has also been suggested that TSMI may act as a Lewis acid, coordinating with electron-rich species.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of TSMI. However, it has been reported to be a mild irritant to the skin and eyes. It is also a potential respiratory irritant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TSMI has several advantages as a reagent in laboratory experiments. It is easily synthesized and readily available. It is also stable under normal laboratory conditions. However, TSMI has some limitations, including its potential toxicity and its limited solubility in some solvents.
Direcciones Futuras
There are several future directions for the use of TSMI in scientific research. One potential area is the synthesis of new organic compounds for drug discovery and medicinal chemistry. TSMI could also be used in the development of new synthetic methodologies for organic synthesis. Additionally, further studies could be conducted to better understand the mechanism of action of TSMI and its potential applications in various fields of chemistry.
Aplicaciones Científicas De Investigación
TSMI has been widely used in scientific research for the synthesis of organic compounds. It has been used as a reagent in the synthesis of various heterocyclic compounds, such as pyrroles, pyrazoles, and pyridines. It has also been used in the synthesis of natural products and pharmaceuticals.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-(2,4-dimethylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-11-3-8-15(12(2)9-11)17-20(18,19)10-13-4-6-14(16)7-5-13/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECJTHVQCCNHBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[acetyl(methyl)amino]phenyl}-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4851449.png)

![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea](/img/structure/B4851466.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4851473.png)
![9-(difluoromethyl)-2-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4851477.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4851484.png)
![1-(cyclopropylcarbonyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine](/img/structure/B4851485.png)
![5-imino-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4851500.png)
![1-[(2-methylcyclopropyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4851512.png)

![2-{1-[2-(cycloheptylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B4851516.png)
![1-ethyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B4851518.png)
![2-[2-(2,5-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4851539.png)